molecular formula C25H30N4O5S B2574691 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide CAS No. 865655-02-3

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

Cat. No.: B2574691
CAS No.: 865655-02-3
M. Wt: 498.6
InChI Key: INKCGAYYLVSHQF-UHFFFAOYSA-N
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Description

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core, an oxolan-2-yl group, and a phenylhexanamide moiety

Scientific Research Applications

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. It could be tested for biological activity to see if it has potential as a pharmaceutical .

Preparation Methods

The synthesis of 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide involves multiple steps, typically starting with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The oxolan-2-yl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the phenylhexanamide moiety through an amide coupling reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives and molecules with oxolan-2-yl and phenylhexanamide groups

Properties

IUPAC Name

6-[2,4-dioxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S/c30-21(27-18-8-3-1-4-9-18)11-5-2-6-13-28-24(32)23-20(12-15-35-23)29(25(28)33)17-22(31)26-16-19-10-7-14-34-19/h1,3-4,8-9,12,15,19H,2,5-7,10-11,13-14,16-17H2,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKCGAYYLVSHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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